2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride is systematically named according to IUPAC rules. The parent structure is benzonitrile, a benzene ring with a nitrile group (-C≡N) at position 1. Substituents include:
- A fluorine atom at position 6.
- A (2-aminoethyl)amino group (-NH-CH₂-CH₂-NH₂) at position 2.
The hydrochloride salt forms via protonation of the primary amine group, yielding a chloride counterion.
Structural representations :
- SMILES :
N#CC1=C(F)C=CC=C1NCCN.Cl - InChI :
InChI=1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H - InChIKey :
GGWDADZZMGESEB-UHFFFAOYSA-N
A 2D structural diagram would show a benzene ring with:
- A nitrile group at position 1.
- Fluorine at position 6.
- A secondary amine (-NH-) at position 2, bonded to a 2-aminoethyl chain (-CH₂-CH₂-NH₂).
- A chloride ion associated with the protonated amine.
Molecular Formula and Weight Analysis
The molecular formula is C₉H₁₁ClFN₃ , derived as follows:
- Carbon (C) : 9 atoms × 12.01 g/mol = 108.09 g/mol
- Hydrogen (H) : 11 atoms × 1.008 g/mol = 11.09 g/mol
- Chlorine (Cl) : 1 atom × 35.45 g/mol = 35.45 g/mol
- Fluorine (F) : 1 atom × 19.00 g/mol = 19.00 g/mol
- Nitrogen (N) : 3 atoms × 14.01 g/mol = 42.03 g/mol
Total molecular weight :
$$
108.09 + 11.09 + 35.45 + 19.00 + 42.03 = 215.66 \, \text{g/mol}
$$
This matches experimental data from suppliers .
CAS Registry Number and Synonyms
CAS Registry Number :
Synonyms :
| Synonym | Source |
|---|---|
| 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile HCl | |
| EN300-41696 | |
| ENA185118620 | |
| MFCD11798832 |
The free base (without hydrochloride) has CAS 926230-18-4 , but this is distinct from the salt form.
Properties
IUPAC Name |
2-(2-aminoethylamino)-6-fluorobenzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FN3.ClH/c10-8-2-1-3-9(7(8)6-12)13-5-4-11;/h1-3,13H,4-5,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWDADZZMGESEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)NCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of 2-Amino-6-fluorobenzonitrile
The direct alkylation of 2-amino-6-fluorobenzonitrile (CAS 77326-36-4) with 2-bromoethylamine hydrobromide represents a straightforward approach to introducing the ethylenediamine moiety.
Reaction Conditions and Optimization
- Substrate : 2-Amino-6-fluorobenzonitrile (1.0 equiv, purity >98%).
- Alkylating Agent : 2-Bromoethylamine hydrobromide (1.2 equiv).
- Base : Triethylamine (2.5 equiv) in anhydrous dimethylformamide (DMF).
- Temperature : 80°C under nitrogen atmosphere for 12–16 hours.
The reaction proceeds via nucleophilic substitution, where the primary amine attacks the electrophilic carbon of the bromoethyl group. Base selection is critical; triethylamine neutralizes HBr byproducts, preventing undesired side reactions. Post-reaction workup involves dilution with ice water, extraction with dichloromethane (3 × 20 mL), and concentration under reduced pressure.
Yield and Characterization
| Parameter | Value |
|---|---|
| Isolated Yield | 62–68% |
| Melting Point | 189–192°C (HCl salt) |
| Purity (HPLC) | >95% |
Purification via flash chromatography (DCM/MeOH 95:5) removes unreacted starting material, followed by recrystallization from ethanol to obtain the hydrochloride salt.
Reductive Amination Approach
Reductive amination offers an alternative route, leveraging the condensation of 2-amino-6-fluorobenzonitrile with glyoxal followed by reduction to form the ethylenediamine linkage.
Synthetic Protocol
- Condensation : React 2-amino-6-fluorobenzonitrile (1.0 equiv) with glyoxal (40% aqueous, 1.5 equiv) in ethanol at 50°C for 4 hours.
- Reduction : Add sodium cyanoborohydride (1.2 equiv) and stir at room temperature for 24 hours.
The imine intermediate is stabilized by the electron-withdrawing nitrile group, facilitating selective reduction. Acidic workup (1 M HCl) protonates the amine, enabling isolation of the hydrochloride salt.
Key Parameters
| Parameter | Value |
|---|---|
| Conversion Rate | 85–90% |
| Isolated Yield | 58–63% |
| Byproducts | <5% tertiary amines |
Nucleophilic Aromatic Substitution (NAS)
For substrates lacking a pre-existing amine, NAS introduces the ethylenediamine group directly to the fluorobenzonitrile core.
Methodology
- Substrate : 2,6-Difluorobenzonitrile (1.0 equiv).
- Amine Source : Ethylenediamine (3.0 equiv).
- Conditions : Reflux in DMSO at 120°C for 48 hours.
The fluorine atom at position 2 is displaced by the amine nucleophile, forming the desired product. Excess ethylenediamine ensures complete substitution and minimizes dimerization.
Performance Metrics
| Parameter | Value |
|---|---|
| Yield | 45–50% |
| Selectivity | >90% para-substitution |
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzonitrile derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
-
Synthesis of Anticancer Agents :
- The compound serves as a precursor for synthesizing quinazoline derivatives, which are known for their anticancer properties. Notable examples include gefitinib and erlotinib, which target specific kinases involved in cancer progression .
- Case Study : Research has shown that quinazoline derivatives synthesized from 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride exhibit potent inhibitory activity against human cancer cell lines, demonstrating its utility in cancer therapy .
-
Cholinesterase Inhibitors :
- The compound is utilized to create tacrine derivatives, which are cholinesterase inhibitors used in the treatment of Alzheimer's disease. These derivatives enhance acetylcholine levels in the brain, potentially improving cognitive function .
- Case Study : A study indicated that specific tacrine derivatives synthesized from this compound demonstrated improved efficacy and reduced side effects compared to traditional treatments .
-
Antimicrobial Activity :
- Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the fluorine atom may enhance the compound's bioactivity .
- Case Study : In vitro tests revealed significant activity against Escherichia coli and Candida albicans, indicating potential as an antimicrobial agent in clinical settings .
Synthesis of Novel Compounds
The versatility of this compound extends to its role as a building block in the synthesis of novel compounds:
- Bicyclic Heterocycles : The compound is employed in synthesizing bicyclic heterocycles, which are critical in developing new drugs with enhanced pharmacological profiles .
- Aminoquinoline Derivatives : Reacting this compound with ketones leads to aminoquinoline derivatives, which have shown promise in treating malaria and other infectious diseases .
Summary Table of Applications
| Application Area | Specific Uses | Notable Compounds/Results |
|---|---|---|
| Anticancer Agents | Synthesis of quinazoline derivatives | Gefitinib, Erlotinib |
| Cholinesterase Inhibitors | Synthesis of tacrine derivatives | Improved cognitive function in Alzheimer's |
| Antimicrobial Activity | Activity against bacteria and fungi | Effective against E. coli and C. albicans |
| Synthesis of Novel Compounds | Bicyclic heterocycles and aminoquinolines | Potential treatments for malaria |
Mechanism of Action
The mechanism of action of 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Halogen Effects : The 6-fluoro group in the target compound enhances electronegativity and metabolic stability compared to the 2-chlorophenyl group in the analog from .
- Aminoethylamino Side Chain: Unlike the ethylamino group in 2-{[1-(2-chlorophenyl)ethyl]amino}benzonitrile, the aminoethylamino moiety provides enhanced solubility in aqueous media due to its protonatable amine groups .
- Salt Forms : Hydrochloride salts (target compound) generally exhibit higher crystallinity and stability than oxalate salts (e.g., Imp. A(EP)) under standard storage conditions .
Biological Activity
2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its mechanisms, effects, and applications in research and medicine.
Chemical Structure and Properties
The chemical structure of this compound includes a fluorobenzonitrile moiety, which is known to enhance biological activity through various mechanisms. The presence of the aminoethyl group may facilitate interactions with biological targets such as receptors and enzymes.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has shown potential as an inhibitor of certain enzymes and receptors, which are crucial in various signaling pathways.
- Enzyme Inhibition : Studies indicate that this compound can inhibit enzymes involved in cancer progression, particularly those associated with farnesyltransferase (FTase) and heat shock proteins (Hsp90). For instance, the inhibition of FTase has been linked to reduced cell proliferation in cancer cell lines .
- Receptor Modulation : The compound may also act as a modulator of androgen receptors (AR), showing promise in the treatment of AR-dependent cancers such as prostate cancer. Its ability to antagonize AR signaling could be beneficial in therapeutic contexts .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
| Study | Biological Activity | IC50 Value | Target |
|---|---|---|---|
| Study 1 | FTase Inhibition | 25 nM | Human FTase |
| Study 2 | Hsp90 Inhibition | Not specified | Hsp90 |
| Study 3 | AR Antagonism | High affinity | Androgen Receptor |
Case Studies
- Cancer Cell Line Studies : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, with a notable reduction in proliferation rates observed at low concentrations. These findings suggest its potential as an anticancer agent.
- Animal Models : Preliminary animal studies indicate that treatment with this compound results in significant tumor regression in models of prostate cancer, supporting its role as a therapeutic candidate for AR-targeted therapies.
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 2-[(2-Aminoethyl)amino]-6-fluorobenzonitrile hydrochloride, and how can reaction conditions be optimized for higher yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions involving fluorinated benzoyl intermediates. For example, fluorobenzoic acid derivatives (e.g., 2-chloro-6-fluorobenzoyl chloride) can react with aminoethylamine under controlled pH (8–10) to form the core structure . Optimization strategies include:
- Temperature control (60–80°C) to balance reaction rate and side-product formation.
- Use of polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Catalytic bases like triethylamine to neutralize HCl byproducts and improve yield .
Q. What spectroscopic techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- NMR : H and C NMR to confirm the aminoethylamino group (δ 2.8–3.2 ppm for –CH–NH–) and fluorine’s deshielding effects on aromatic protons .
- FTIR : Peaks at ~2200 cm (C≡N stretch) and 1600–1650 cm (C-F stretch).
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) and identify degradation products .
Q. What are the critical stability considerations for storing this compound, and how should degradation be monitored?
- Methodological Answer :
- Storage : Store at –20°C in airtight, light-resistant containers to prevent hydrolysis of the nitrile group and fluorine displacement.
- Degradation Monitoring : Perform periodic TLC or HPLC analysis. Look for new peaks indicating hydrolysis (e.g., formation of carboxylic acid derivatives) .
- Handling : Use inert atmospheres (N) during synthesis to minimize oxidation of the aminoethyl group .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in derivatization reactions?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the electron-withdrawing nature of the aromatic ring, directing electrophilic substitutions to meta/para positions. This can be quantified via Hammett constants (σ = 0.34 for –F) .
- Reactivity : Fluorine enhances stability against nucleophilic attack on the benzonitrile group but may slow coupling reactions (e.g., Suzuki-Miyaura) due to reduced electron density. Use Pd catalysts with strong π-accepting ligands (e.g., XPhos) to overcome this .
Q. What strategies resolve contradictions between computational predictions and experimental data regarding molecular interactions?
- Methodological Answer :
- Discrepancy Sources : Differences may arise from solvent effects (implicit vs. explicit models) or protonation states of the aminoethyl group.
- Strategies :
MD Simulations : Include explicit solvent molecules (e.g., water, DMSO) to model solvation effects .
pH Adjustment : Test binding assays at physiological pH (7.4) to match computational conditions.
Mutagenesis Studies : If targeting enzymes, mutate predicted interaction sites (e.g., –NH or –F binding pockets) to validate docking results .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- In Vitro Assays : Use fluorescence polarization to measure binding affinity to suspected targets (e.g., kinases or GPCRs).
- Target Identification : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time interaction analysis .
- Pathway Analysis : Perform RNA-seq or proteomics on treated cell lines to identify dysregulated pathways. Cross-reference with databases like KEGG for mechanistic insights .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
- Source Identification : Check for variations in assay conditions (e.g., cell line origin, serum concentration) or compound purity.
- Dose-Response Curves : Generate EC/IC values under standardized protocols (e.g., NIH/WHO guidelines).
- Meta-Analysis : Use tools like RevMan to statistically synthesize data from multiple studies, highlighting outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
